3-Isopropoxy-4-isopropylphenol
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Overview
Description
3-Isopropoxy-4-isopropylphenol: is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, characterized by the presence of isopropyl and isopropoxy groups attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the formation of the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where phenol derivatives are reacted with alkylating agents under controlled conditions. Catalysts such as sulfuric acid or trifluoromethane sulfonic acid can be used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-4-isopropylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride in aqueous solutions.
Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of bases like potassium carbonate.
Major Products:
Oxidation Products: Quinone methides and dimeric or oligomeric compounds.
Substitution Products: Ethers and esters of this compound.
Scientific Research Applications
3-Isopropoxy-4-isopropylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-isopropylphenol involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption leads to cell lysis and death, making it effective against bacteria and fungi . Additionally, its phenolic hydroxyl group acts as a nucleophile, facilitating the formation of bonds with electrophilic carbon atoms in organic syntheses .
Comparison with Similar Compounds
4-Isopropylphenol: Similar in structure but lacks the isopropoxy group.
2-Isopropylphenol: Another isomer with the isopropyl group in a different position.
Uniqueness: 3-Isopropoxy-4-isopropylphenol is unique due to the presence of both isopropyl and isopropoxy groups, which enhance its lipophilicity and reactivity. This dual substitution pattern allows it to participate in a wider range of chemical reactions and applications compared to its isomers .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-propan-2-yl-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-10(13)7-12(11)14-9(3)4/h5-9,13H,1-4H3 |
InChI Key |
BUSFEVDYGOYDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)OC(C)C |
Origin of Product |
United States |
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